Cas no 1138557-58-0 (1-bromo-2-fluoro-4-phenoxybenzene)

1-bromo-2-fluoro-4-phenoxybenzene structure
1138557-58-0 structure
商品名:1-bromo-2-fluoro-4-phenoxybenzene
CAS番号:1138557-58-0
MF:C12H8BrFO
メガワット:267.093726158142
CID:5097609
PubChem ID:70085974

1-bromo-2-fluoro-4-phenoxybenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-bromo-2-fluoro-4-phenoxy-
    • 1-bromo-2-fluoro-4-phenoxybenzene
    • EN300-1688958
    • LCDBXDWQVNJFPO-UHFFFAOYSA-N
    • SCHEMBL7420394
    • MFCD32188984
    • DB-121298
    • F96452
    • 1138557-58-0
    • インチ: 1S/C12H8BrFO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H
    • InChIKey: LCDBXDWQVNJFPO-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=CC=C(OC2=CC=CC=C2)C=C1F

計算された属性

  • せいみつぶんしりょう: 265.97426g/mol
  • どういたいしつりょう: 265.97426g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 9.2Ų

1-bromo-2-fluoro-4-phenoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1688958-0.1g
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
0.1g
$466.0 2023-09-20
Enamine
EN300-1688958-5.0g
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
5g
$3894.0 2023-05-24
Enamine
EN300-1688958-1.0g
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
1g
$1343.0 2023-05-24
Aaron
AR0281X8-500mg
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
500mg
$1464.00 2023-12-16
Aaron
AR0281X8-50mg
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
50mg
$454.00 2023-12-16
Aaron
AR0281X8-10g
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
10g
$7965.00 2023-12-16
1PlusChem
1P0281OW-5g
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
5g
$4875.00 2023-12-26
1PlusChem
1P0281OW-100mg
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
100mg
$638.00 2023-12-26
1PlusChem
1P0281OW-250mg
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
250mg
$885.00 2023-12-26
Enamine
EN300-1688958-1g
1-bromo-2-fluoro-4-phenoxybenzene
1138557-58-0 95%
1g
$1343.0 2023-09-20

1-bromo-2-fluoro-4-phenoxybenzene 関連文献

1-bromo-2-fluoro-4-phenoxybenzeneに関する追加情報

Recent Advances in the Application of 1-Bromo-2-fluoro-4-phenoxybenzene (CAS: 1138557-58-0) in Chemical Biology and Pharmaceutical Research

The compound 1-bromo-2-fluoro-4-phenoxybenzene (CAS: 1138557-58-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This halogenated aromatic ether serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its role in facilitating selective functionalization reactions, enabling the construction of complex molecular architectures with potential therapeutic benefits.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-bromo-2-fluoro-4-phenoxybenzene as a building block for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's unique halogen substitution pattern allowed for efficient palladium-catalyzed cross-coupling reactions, yielding derivatives with improved selectivity profiles against off-target kinases. Structural analysis revealed that the fluorine atom at the ortho position played a critical role in modulating molecular conformation through intramolecular hydrogen bonding, thereby enhancing binding affinity to the target protein.

Further investigations into the compound's reactivity have demonstrated its utility in photoaffinity labeling applications. A recent Nature Communications paper (2024) described the development of 1-bromo-2-fluoro-4-phenoxybenzene-based probes for mapping protein-ligand interactions in live cells. The bromine moiety served as an effective handle for subsequent bioconjugation, while the fluorine atom improved metabolic stability of the resulting probes. This dual functionality has positioned the compound as a valuable tool for chemical proteomics studies aimed at elucidating drug-target engagement in complex biological systems.

From a synthetic chemistry perspective, advances in continuous flow technology have enabled more efficient and scalable production of 1-bromo-2-fluoro-4-phenoxybenzene. A 2024 Organic Process Research & Development report detailed an optimized manufacturing process that reduced hazardous waste generation by 40% compared to traditional batch methods. The improved synthetic accessibility has facilitated broader adoption of this intermediate in pharmaceutical development pipelines, with several candidates currently in preclinical evaluation.

The compound's potential extends beyond small molecule therapeutics, as evidenced by recent work in materials science. Researchers have incorporated 1-bromo-2-fluoro-4-phenoxybenzene into liquid crystal formulations, where its asymmetric halogenation pattern induces desirable mesophase behavior. These findings, published in Advanced Materials (2023), suggest possible applications in optoelectronic devices and responsive materials, highlighting the compound's interdisciplinary significance.

Looking forward, the unique chemical properties of 1-bromo-2-fluoro-4-phenoxybenzene continue to inspire innovative applications across multiple domains. Ongoing research focuses on expanding its utility in fragment-based drug discovery and as a versatile scaffold for diversity-oriented synthesis. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to remain a valuable asset in the chemical biology toolkit for years to come.

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